1,1-Difluoroacetone

Description

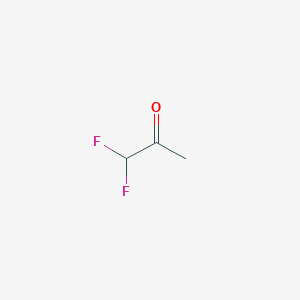

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c1-2(6)3(4)5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHILZHAQBOLGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393018 | |

| Record name | 1,1-difluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-05-0 | |

| Record name | 1,1-Difluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-difluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Difluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1-Difluoroacetone (CAS No. 431-05-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone (CAS No. 431-05-0) is a fluorinated organic compound of significant interest in the chemical and pharmaceutical industries. Its unique physicochemical properties, stemming from the presence of two fluorine atoms on the alpha-carbon to the carbonyl group, make it a valuable building block in the synthesis of complex molecules, particularly in the development of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of this compound, with a focus on its application in the synthesis of bioactive molecules.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 431-05-0 | N/A |

| Molecular Formula | C₃H₄F₂O | [1] |

| Molecular Weight | 94.06 g/mol | [1] |

| Boiling Point | 45.3 °C at 760 mmHg | [2] |

| Density | 1.088 g/cm³ | [2] |

| Refractive Index | 1.328 | [2] |

| Vapor Pressure | 350 mmHg at 25°C | [2] |

| Flash Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic shifts and couplings due to the influence of the adjacent fluorine atoms.

-

¹³C NMR: The carbon signals are split by the fluorine atoms, providing valuable structural information. A publicly available ¹³C NMR spectrum can be accessed for reference.[3]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Synthesis of this compound

An industrialized and economically efficient method for the preparation of this compound starts from ethyl acetoacetate.[4][5] The synthesis involves a four-step process: bromination, fluorination, hydrolysis, and decarboxylation.

Experimental Protocol: Industrialized Synthesis

Step 1: Bromination of Ethyl Acetoacetate

-

Reactants: Ethyl acetoacetate, Oxone, Potassium bromide (KBr)

-

Solvent: n-Heptanol

-

Conditions: The bromination is carried out using an Oxone/KBr system in n-heptanol. Optimal conditions include using 2.2 equivalents of the brominating reagent at a temperature above 60°C and atmospheric pressure. This reaction is typically performed in a tubular reactor for industrial-scale production.[4][5]

Step 2: Fluorination of the Dibromide Intermediate

-

Reactants: Dibrominated ethyl acetoacetate, Potassium fluoride (B91410) (KF)

-

Conditions: A fluorine-bromine exchange reaction is performed using 2.2 equivalents of potassium fluoride at a reaction temperature of 150°C. This step is also suited for a tubular reactor.[4][5]

Step 3 & 4: Hydrolysis and Decarboxylation

-

Reactant: Difluorinated intermediate

-

Reagent: 50% Sulfuric acid

-

Conditions: The difluoride is subjected to hydrolysis and subsequent decarboxylation using 50% sulfuric acid at 90°C in a standard reactor. This final step yields crude this compound with a high purity (99.60% by GC) and an overall efficiency of 91.25%.[4][5]

Reactivity and Applications

This compound is a key intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical sector.

Synthesis of Fluoropyrazole Succinate (B1194679) Dehydrogenase Inhibitors

A significant application of this compound is in the synthesis of fungicides containing a fluoropyrazole ring, which act as succinate dehydrogenase inhibitors (SDHIs).[4][5] The cost-effective production of this compound is pivotal for the economic viability of these fungicides.

The general synthetic route to the fluoropyrazole ring involves the reaction of this compound with a hydrazine (B178648) derivative to form the pyrazole (B372694) core, which is then further functionalized.

Use in Pharmaceutical Synthesis

This compound is also utilized in the pharmaceutical industry. It serves as a precursor in the preparation of substituted tetrahydrofuran (B95107) (THF) amides, which have been investigated as modulators of sodium channels.[6] This highlights its potential in the development of drugs for neurological disorders.

Safety and Handling

This compound is a flammable and irritant compound.[7] Proper safety precautions must be observed during its handling and storage.

-

Hazard Codes: F (Flammable), Xi (Irritant)[2]

-

Risk Phrases: R10 (Flammable)[2]

-

Safety Phrases: S16 (Keep away from sources of ignition - No smoking), S23 (Do not breathe gas/fumes/vapour/spray), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2]

-

Transport Information: UN 1224[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a versatile and valuable fluorinated building block with significant applications in the synthesis of agrochemicals and pharmaceuticals. The development of an efficient industrial-scale synthesis has made it more accessible for research and development. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in the laboratory and in industrial processes. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

- 1. This compound | 431-05-0 [sigmaaldrich.com]

- 2. This compound | CAS#:431-05-0 | Chemsrc [chemsrc.com]

- 3. spectrabase.com [spectrabase.com]

- 4. science-gate.com [science-gate.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 431-05-0 [chemicalbook.com]

- 7. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone (CAS No. 431-05-0), also known as 1,1-difluoropropan-2-one, is a fluorinated organic compound with growing importance in various scientific fields. Its unique physicochemical properties, stemming from the presence of two fluorine atoms on the alpha-carbon, make it a valuable building block in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity and analytical methods.

Physicochemical Properties

The introduction of fluorine atoms significantly alters the electronic and steric properties of the acetone (B3395972) molecule, influencing its boiling point, density, and reactivity. A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄F₂O | [1] |

| Molecular Weight | 94.06 g/mol | [1] |

| Boiling Point | 46-47 °C | [1][2] |

| Density | 1.164 g/cm³ | [1] |

| Refractive Index | 1.328 | [1] |

| Flash Point | 2 °C | [2] |

| Vapor Pressure | 350 mmHg at 25°C | [2] |

| Melting Point | Not definitively reported; commercial sources provide inconsistent data. | |

| Solubility | Data in common solvents is not readily available in quantitative terms. | [3] |

Synthesis and Purification

A common and efficient method for the industrial preparation of this compound starts from ethyl acetoacetate. The general synthetic pathway is outlined below.

References

An In-depth Technical Guide to 1,1-Difluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Difluoroacetone (CAS RN: 431-05-0), a fluorinated organic compound of significant interest in synthetic chemistry and pharmaceutical development. This document outlines its core physicochemical properties, applications, and a detailed experimental protocol for its synthesis.

Core Properties and Molecular Data

This compound is a colorless liquid characterized by a pungent odor.[1] Its chemical structure, featuring two fluorine atoms on the alpha-carbon relative to the carbonyl group, imparts unique reactivity, making it a valuable building block in organic synthesis.[2]

The fundamental molecular details and key physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₄F₂O |

| Molecular Weight | 94.06 g/mol |

| CAS Number | 431-05-0 |

| Density | 1.088 - 1.16 g/cm³ |

| Boiling Point | 45.3 - 47 °C at 760 mmHg |

| Flash Point | 1.6 - 2 °C |

| Vapor Pressure | 350 mmHg at 25°C |

| Refractive Index | 1.328 |

| Appearance | Colorless Liquid |

| Purity | Typically ≥97% |

Applications in Research and Development

This compound serves as a crucial intermediate in various chemical transformations, primarily driven by the reactivity of its carbonyl group and the influence of the adjacent difluoromethyl group.[1]

-

Pharmaceutical Synthesis: The compound is a key intermediate in the preparation of substituted tetrahydrofuran (B95107) (THF) amides, which function as modulators of sodium channels.[2][6] These modulators are significant in the development of therapeutic agents for neurological disorders and pain management by regulating nerve signal transmission.[2]

-

Agrochemicals: It is a vital precursor for fungicides that contain a fluoropyrazole ring, which are classified as succinate (B1194679) dehydrogenase inhibitors.[3][4] The cost-effective synthesis of this compound is pivotal for the economic viability of these important agricultural products.[3][4]

-

Chemical Synthesis: Beyond specific applications, it is a versatile reagent for introducing the difluoroacetyl group into molecules, enabling the synthesis of a wide range of fluorinated compounds.[1] It can also be utilized as a specialized solvent.[1]

Experimental Protocols

A robust and scalable synthesis is critical for the application of this compound in industrial and research settings. The following section details an industrialized production methodology.

Industrial Synthesis of this compound

This protocol outlines a three-step synthesis starting from ethyl acetoacetate (B1235776).[3][4]

Step 1: Bromination

-

Objective: To synthesize Ethyl 2,2-dibromoacetoacetate.

-

Procedure: In a suitable reactor, ethyl acetoacetate is reacted with 2.2 equivalents of a bromination reagent (e.g., an Oxone/KBr system) in n-heptanol.[3][4] The reaction is conducted at a temperature above 60°C under atmospheric pressure.[3][4] This stage is often performed in a tubular reactor for industrial-scale production.[3][4]

Step 2: Fluorination

-

Objective: To perform a fluorine-bromine exchange to obtain the difluoride intermediate.

-

Procedure: The resulting Ethyl 2,2-dibromoacetoacetate undergoes a fluorine-bromine exchange reaction.[3][4] This is achieved by reacting it with 2.2 equivalents of potassium fluoride (B91410) as the fluorinating agent.[3][4] The reaction is maintained at a temperature of 150°C, also typically within a tubular reactor.[3][4]

Step 3: Hydrolysis and Decarboxylation

-

Objective: To hydrolyze the difluoride intermediate to yield the final product, this compound.

-

Procedure: The difluoride intermediate is subjected to hydrolysis and decarboxylation using a 50% sulfuric acid solution.[3][4] This final step is carried out in a standard reactor at a temperature of 90°C.[3][4] The process yields a crude product with high purity (99.60% by GC analysis) and an efficiency of 91.25%.[3][4]

Logical Relationships and Visualizations

The molecular weight of a compound is a fundamental property derived directly from its molecular formula. The diagram below illustrates this relationship for this compound.

Caption: Derivation of this compound's molecular weight from its formula.

References

Spectroscopic Profile of 1,1-Difluoroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Difluoroacetone (1,1-difluoropropan-2-one), a fluorinated ketone of interest in various chemical research domains. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents visualizations to aid in data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.15 | Triplet (t) | 54.3 | CHF₂ |

| 2.20 | Singlet (s) | - | CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 195.2 | Triplet (t) | 34.5 | C=O |

| 116.5 | Triplet (t) | 238.5 | CHF₂ |

| 24.8 | Singlet (s) | - | CH₃ |

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -128.2 | Doublet (d) | 54.3 | CHF₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O Stretch |

| ~2950-3000 | Medium | C-H Stretch (sp³) |

| ~1100-1300 | Strong | C-F Stretch |

Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 94 | ~20 | [M]⁺ (Molecular Ion) |

| 79 | ~10 | [M - CH₃]⁺ |

| 51 | ~100 | [CHF₂]⁺ (Base Peak) |

| 43 | ~80 | [CH₃CO]⁺ |

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-field NMR spectrometer. For ¹³C and ¹⁹F NMR, proton decoupling is often employed to simplify the spectra.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The volatile this compound is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

To further elucidate the relationships and processes described, the following diagrams are provided.

A general workflow for the spectroscopic analysis of a chemical compound.

Key fragmentation pathways of this compound in mass spectrometry.

Expected NMR correlations for this compound.

synthesis routes for 1,1-Difluoroacetone

An In-depth Technical Guide to the Synthesis of 1,1-Difluoroacetone

Introduction

This compound (DFA), a key fluorinated building block, is of significant interest to the pharmaceutical and agrochemical industries. Its gem-difluoromethyl group can impart unique properties to bioactive molecules, including altered metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and scalable synthetic routes to this compound is a critical area of research. This guide provides a detailed overview of the primary synthetic methodologies, complete with experimental protocols, comparative data, and process diagrams for researchers, chemists, and professionals in drug development.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main strategies: multi-step synthesis from β-ketoester precursors, halogen exchange reactions from dihalogenated acetones, and the oxidation of difluorinated secondary alcohols.

Multi-step Synthesis from Ethyl Acetoacetate (B1235776)

A robust and industrialized route begins with the readily available starting material, ethyl acetoacetate. This pathway involves a three-stage process: dibromination, fluorine-bromine exchange, and finally, hydrolysis with decarboxylation to yield the target molecule.[1][2]

The overall process is efficient, with a reported final yield of 91.25% and high product purity (99.60% by GC).[1][2] The use of tubular reactors for the bromination and fluorination stages suggests a continuous flow process suitable for large-scale industrial production.[1][2]

Caption: Synthesis of this compound from Ethyl Acetoacetate.

Halogen Exchange (Halex) Reaction

The direct conversion of 1,1-dichloroacetone (B129577) to this compound via a halogen exchange (Halex) reaction, such as the Finkelstein reaction, represents a more direct pathway.[3] This method involves treating a chloro- or bromo-alkane with a fluoride salt. Potassium fluoride is commonly used for converting chlorocarbons into fluorocarbons, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the reactivity of the fluoride anion.[3]

While this route is conceptually simpler, the efficiency can be dependent on the specific substrate and reaction conditions. The reaction is driven to completion by the precipitation of the resulting chloride salt (e.g., KCl) from the reaction medium.[3][4]

Caption: Halogen Exchange (Halex) route to this compound.

Oxidation of 1,1-Difluoropropan-2-ol (B3052644)

Another efficient synthesis involves the oxidation of the corresponding secondary alcohol, 1,1-difluoropropan-2-ol. This approach is highly direct, relying on the availability of the precursor alcohol. Various standard oxidation reagents can be employed for the conversion of secondary alcohols to ketones. A related patent for the synthesis of 1,3-difluoroacetone (B1216470) highlights the use of TEMPO-based catalysts or chromium reagents like sodium dichromate.[5] This suggests that similar conditions could be applicable for the oxidation of 1,1-difluoropropan-2-ol.

Caption: Oxidation of 1,1-Difluoropropan-2-ol to this compound.

Data Presentation: Comparison of Synthesis Routes

| Parameter | Route 1: From Ethyl Acetoacetate | Route 2: Halogen Exchange | Route 3: Oxidation |

| Starting Material | Ethyl Acetoacetate | 1,1-Dichloroacetone | 1,1-Difluoropropan-2-ol |

| Key Reagents | Oxone/KBr, KF, H₂SO₄[1][2] | KF or other fluoride source[3] | Standard oxidizing agents (e.g., CrO₃, TEMPO)[5] |

| Number of Steps | 3 | 1 | 1 |

| Reported Yield | 91.25% (overall)[1][2] | Varies with substrate/conditions | Generally high for alcohol oxidations |

| Key Conditions | Bromination (>60°C), Fluorination (150°C), Hydrolysis (90°C)[1][2] | Heat in polar aprotic solvent[3] | Varies with oxidant |

| Scalability | Demonstrated for industrial production[1][2] | Potentially scalable | Dependent on oxidant choice and cost |

| Purity | 99.60% (crude product by GC)[2] | Dependent on purification | Generally high after purification |

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Acetoacetate

This protocol is adapted from a described industrialized process.[1][2]

Stage 1: Synthesis of Ethyl 2,2-dibromoacetoacetate

-

To a solution of ethyl acetoacetate in n-heptanol, add 2.2 equivalents of potassium bromide (KBr).

-

Add Oxone (potassium peroxymonosulfate) portion-wise to the mixture.

-

Heat the reaction mixture to over 60°C under atmospheric pressure. The reaction is typically performed in a tubular reactor for industrial scale.

-

Monitor the reaction by GC until completion.

-

Upon completion, proceed to the next stage.

Stage 2: Synthesis of Ethyl 2,2-difluoroacetoacetate

-

The crude ethyl 2,2-dibromoacetoacetate is reacted with 2.2 equivalents of potassium fluoride (KF).

-

The fluorine-bromine exchange reaction is conducted at a temperature of 150°C, also suitable for a tubular reactor setup.

-

Monitor the reaction progress by GC.

Stage 3: Hydrolysis and Decarboxylation to this compound

-

The resulting ethyl 2,2-difluoroacetoacetate is subjected to hydrolysis using a 50% aqueous solution of sulfuric acid (H₂SO₄).

-

The mixture is heated to 90°C in a standard reactor. This step facilitates both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

-

The product, this compound, is isolated from the reaction mixture. The crude product is reported to have a purity of 99.60% by GC with an overall process efficiency of 91.25%.[1][2]

Protocol 2: General Procedure for Halogen Exchange

This is a generalized protocol based on the principles of the Finkelstein reaction.[3][4]

-

In a flask equipped with a reflux condenser and a stirrer, add 1,1-dichloroacetone and a polar aprotic solvent (e.g., DMF).

-

Add an excess (e.g., 2.5 equivalents) of spray-dried potassium fluoride (KF).

-

Heat the mixture with vigorous stirring to a temperature between 100-150°C.

-

Monitor the reaction progress using GC or TLC. The reaction is driven by the precipitation of potassium chloride (KCl).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated salts.

-

The filtrate containing the product can be purified by distillation.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with distinct advantages. The multi-step synthesis from ethyl acetoacetate is a well-optimized, high-yielding process suitable for industrial-scale production.[1][2] Direct halogen exchange from 1,1-dichloroacetone and oxidation of 1,1-difluoropropan-2-ol offer more concise pathways, with their practicality largely dependent on the availability of starting materials and the specific reaction conditions employed. The choice of synthetic route will ultimately be guided by factors such as required scale, cost of raw materials, and available equipment.

References

Industrial Synthesis of 1,1-Difluoroacetone from Ethyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of an industrialized production methodology for 1,1-difluoroacetone, a key starting material for various pharmaceuticals and agrochemicals, notably succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The process commences with the readily available bulk chemical, ethyl acetoacetate (B1235776), and proceeds through a three-step synthesis involving bromination, fluorination, and subsequent hydrolysis and decarboxylation. This method is highlighted for its economic efficiency and procedural simplicity, making it suitable for large-scale industrial applications.[1][2]

Process Overview

The synthesis of this compound from ethyl acetoacetate is a multi-step process designed for industrial-scale production. The core transformation involves the replacement of the acidic alpha-protons of the β-keto ester with fluorine atoms, followed by the removal of the ester group to yield the target ketone. The overall process can be summarized in the following three key stages:

-

Dibromination: Ethyl acetoacetate is first converted to its dibromo-derivative at the alpha-position. This is achieved through an oxidative bromination reaction.

-

Halogen Exchange (Fluorination): The dibrominated intermediate undergoes a fluorine-bromine exchange reaction to produce ethyl 1,1-difluoroacetoacetate.

-

Hydrolysis and Decarboxylation: The resulting difluoro β-keto ester is then hydrolyzed and decarboxylated to afford the final product, this compound.

For industrial-scale production, the bromination and fluorination stages are optimally carried out in tubular or packed-bed reactors, which allow for continuous processing, improved heat and mass transfer, and enhanced safety and control over the reactions. The final hydrolysis and decarboxylation step is typically performed in a standard batch reactor.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the industrial synthesis of this compound from ethyl acetoacetate.

| Parameter | Value | Reference |

| Overall Process Efficiency (Yield) | 91.25% | [1][2] |

| Final Product Purity (G.C. Content) | 99.60% | [1][2] |

| Bromination Reagent Stoichiometry | 2.2 equivalents | [1][2] |

| Bromination Reaction Temperature | >60°C | [1][2] |

| Fluorinating Agent Stoichiometry | 2.2 equivalents | [1][2] |

| Fluorination Reaction Temperature | 150°C | [1][2] |

| Hydrolysis Reagent Concentration | 50% Sulfuric Acid | [1][2] |

| Hydrolysis & Decarboxylation Temperature | 90°C | [1][2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key stage of the synthesis. These protocols are based on the published industrial method, supplemented with established chemical principles for the relevant transformations.

Stage 1: Dibromination of Ethyl Acetoacetate

This stage involves the synthesis of ethyl 2,2-dibromo-3-oxobutanoate. For industrial production, a continuous flow process using a tubular reactor is employed for this exothermic reaction, ensuring better temperature control and safety.

Reagents and Materials:

-

Ethyl acetoacetate

-

Potassium bromide (KBr)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

n-Heptanol (solvent)

-

Tubular reactor system with precise temperature and flow control

-

Quenching solution (e.g., aqueous sodium thiosulfate)

-

Extraction solvent (e.g., ethyl acetate)

Experimental Procedure:

-

Feedstock Preparation: Prepare a solution of ethyl acetoacetate and potassium bromide in n-heptanol. A separate aqueous solution of Oxone® is also prepared.

-

Continuous Flow Reaction: The two streams are continuously pumped and mixed at the entrance of a heated tubular reactor. The reactor temperature is maintained at >60°C. The flow rates are adjusted to ensure a sufficient residence time for the complete dibromination of the ethyl acetoacetate.

-

In-line Quenching: The output stream from the reactor is directly fed into a quenching solution of sodium thiosulfate (B1220275) to neutralize any unreacted bromine species.

-

Work-up and Isolation: The quenched reaction mixture is subjected to a liquid-liquid extraction. The organic phase, containing the desired ethyl 2,2-dibromo-3-oxobutanoate, is separated, washed, and the solvent is removed under reduced pressure to yield the crude dibrominated product.

Stage 2: Fluorine-Bromine Exchange

This step converts the dibrominated intermediate to ethyl 2,2-difluoro-3-oxobutanoate via a nucleophilic substitution reaction. A packed-bed reactor containing the fluorinating agent is suitable for this gas-liquid or liquid-liquid phase reaction in a continuous flow setup.

Reagents and Materials:

-

Ethyl 2,2-dibromo-3-oxobutanoate

-

Potassium fluoride (B91410) (KF, spray-dried for high reactivity)

-

Packed-bed reactor

-

High-temperature heating system

Experimental Procedure:

-

Reactor Setup: The packed-bed reactor is filled with spray-dried potassium fluoride. The reactor is heated to 150°C.

-

Continuous Flow Fluorination: A solution of ethyl 2,2-dibromo-3-oxobutanoate in a suitable high-boiling point solvent is continuously passed through the heated packed-bed reactor. The flow rate is optimized to maximize the conversion to the difluorinated product.

-

Product Collection: The stream exiting the reactor, containing ethyl 2,2-difluoro-3-oxobutanoate, is collected.

-

Purification: The collected product is purified, typically by distillation, to remove any unreacted starting material, mono-fluorinated intermediates, and byproducts.

Stage 3: Hydrolysis and Decarboxylation

The final step involves the conversion of ethyl 2,2-difluoro-3-oxobutanoate to this compound. This is a classic β-keto ester hydrolysis and decarboxylation, which is typically performed in a batch reactor.

Reagents and Materials:

-

Ethyl 2,2-difluoro-3-oxobutanoate

-

50% Sulfuric acid (H₂SO₄)

-

Standard glass-lined batch reactor with heating and stirring capabilities

-

Distillation setup

Experimental Procedure:

-

Reaction Setup: Ethyl 2,2-difluoro-3-oxobutanoate is charged into the reactor containing a 50% solution of sulfuric acid.

-

Heating and Reaction: The mixture is heated to 90°C with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) until the starting material is fully consumed. During this process, the ester is hydrolyzed to the corresponding β-keto acid, which then decarboxylates to form this compound and carbon dioxide.

-

Product Isolation: this compound is a volatile product and can be isolated directly from the reaction mixture by distillation.

-

Final Purification: The distilled crude product is further purified, for example, by fractional distillation, to achieve a high purity of 99.60% as determined by GC.[1][2]

Visualizations

Overall Synthetic Pathway

References

A Technical Guide to the Solubility of 1,1-Difluoroacetone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,1-Difluoroacetone, a fluorinated ketone of interest in organic synthesis and pharmaceutical development. A comprehensive search of publicly available data reveals a notable absence of quantitative solubility values for this compound in common organic solvents. This guide, therefore, provides a framework for researchers to determine the solubility of this compound through detailed experimental protocols and discusses the theoretical principles governing its solubility based on its chemical structure. The document includes a general experimental workflow for solubility determination, presented as a visual diagram, to aid in the design and execution of such studies.

Introduction

This compound (F2A) is a fluorinated organic compound with the chemical formula C₃H₄F₂O. Its unique chemical properties, stemming from the presence of two fluorine atoms on the alpha-carbon to the carbonyl group, make it a valuable building block in the synthesis of various organic molecules, including pharmaceutical intermediates. Understanding the solubility of F2A in common organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Despite its relevance, there is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing:

-

A discussion of the expected solubility trends of F2A based on the principles of intermolecular forces and the known behavior of similar compounds.

-

A detailed, generalized experimental protocol for the quantitative determination of its solubility.

-

A visual representation of the experimental workflow to facilitate laboratory implementation.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, the following factors are key to predicting its solubility behavior:

-

Polarity: The presence of a carbonyl group (C=O) makes F2A a polar molecule. The highly electronegative fluorine atoms further increase the polarity of the molecule.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl oxygen. It does not have hydrogen bond donor capabilities.

-

Dipole-Dipole Interactions: The polar nature of F2A allows for strong dipole-dipole interactions.

-

London Dispersion Forces: Present in all molecules, these forces will increase with the size of the solvent molecule.

Based on these properties, it is expected that this compound will be soluble in a range of common organic solvents.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these solvents to act as hydrogen bond donors to the carbonyl oxygen of F2A, in addition to strong dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): High solubility is anticipated due to strong dipole-dipole interactions between the solvent and F2A.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected compared to polar solvents, as the primary intermolecular forces would be the weaker London dispersion forces. However, some solubility may still be observed.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely due to dipole-dipole interactions.

Quantitative Solubility Data

As of the date of this guide, a thorough literature search did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Chemical Class | Expected Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Acetonitrile | Polar Aprotic | High | Data to be determined |

| Ethyl Acetate | Polar Aprotic | High | Data to be determined |

| Dichloromethane | Chlorinated | Moderate-High | Data to be determined |

| Chloroform | Chlorinated | Moderate-High | Data to be determined |

| Tetrahydrofuran | Ether | High | Data to be determined |

| Diethyl Ether | Ether | Moderate | Data to be determined |

| Toluene | Aromatic | Low-Moderate | Data to be determined |

| Hexane | Nonpolar | Low | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a generalized and robust method for determining the solubility of this compound in a liquid solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[1]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

4.2. Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation. b. Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification: a. Dilute the filtered solution to a known volume with the same solvent. b. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., GC-FID, HPLC, or NMR with an internal standard). c. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculation: a. From the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. c. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

4.3. Quality Control

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank sample (solvent only) to check for interferences.

-

Confirm the purity of the this compound and solvents before use.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Carbonyl Reactivity of 1,1-Difluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 1,1-difluoroacetone. The presence of two fluorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon, leading to increased reactivity towards nucleophiles compared to acetone (B3395972). This document details the electronic effects of fluorine substitution, the propensity for hydrate (B1144303) formation, and a comparative analysis of its reactivity in various nucleophilic addition reactions. Detailed experimental protocols for the synthesis of this compound and for key reactions are provided, alongside quantitative data, where available, to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound (DFA) is a fluorinated ketone of significant interest in synthetic chemistry due to its unique reactivity profile. The introduction of two fluorine atoms on the carbon adjacent to the carbonyl group dramatically alters the electronic properties of the molecule, rendering the carbonyl carbon significantly more electrophilic than that of its non-fluorinated counterpart, acetone. This heightened electrophilicity makes this compound a valuable building block for the synthesis of complex fluorinated molecules, which are of increasing importance in the pharmaceutical and agrochemical industries.[1][2] This guide will delve into the core principles governing the reactivity of the carbonyl group in this compound, providing both theoretical understanding and practical experimental guidance.

Electronic Effects of α-Fluorine Substitution

The primary driver of the enhanced reactivity of this compound is the strong inductive effect (-I effect) of the two fluorine atoms. Fluorine is the most electronegative element, and its presence on the α-carbon leads to a significant withdrawal of electron density from the carbonyl carbon. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles.[3]

This increased electrophilicity has profound implications for the rates and equilibria of nucleophilic addition reactions. Reactions that are slow or unfavorable with acetone can proceed readily with this compound.

Hydrate Formation

A notable characteristic of highly electrophilic carbonyl compounds, including many fluorinated ketones, is their propensity to form stable hydrates in the presence of water.[2][4][5] this compound is no exception and readily forms a gem-diol, 1,1-difluoro-2,2-propanediol. This equilibrium is often a crucial consideration in reactions involving this compound in aqueous or protic media.

dot

Caption: Equilibrium between this compound and its hydrate.

Quantitative Data on Hydrate Formation

| Compound | Khyd |

| Acetone | 1.4 x 10-3 |

| This compound | Estimated to be significantly > 1 |

| Hexafluoroacetone | 1.2 x 106 |

Table 1: Comparison of Hydration Equilibrium Constants (Khyd).

Reactivity in Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl group in this compound leads to faster reaction rates and more favorable equilibria in a variety of nucleophilic addition reactions compared to acetone.

dot

Caption: General workflow for nucleophilic addition to this compound.

Cyanohydrin Formation

The formation of cyanohydrins via the addition of cyanide is a classic example of nucleophilic addition to a carbonyl group. Due to the electron-withdrawing fluorine atoms, this compound is expected to react significantly faster with cyanide than acetone.[6]

Comparative Kinetic Data (Estimated)

| Ketone | Relative Rate of Cyanohydrin Formation |

| Acetone | 1 |

| This compound | >> 1 (Estimated) |

| 1,1,1-Trifluoroacetone | Significantly faster than acetone[6] |

Table 2: Estimated Relative Rates of Cyanohydrin Formation.

Reactions with Organometallic Reagents

Reactions with powerful nucleophiles such as Grignard and organolithium reagents are expected to proceed readily with this compound. However, the presence of enolizable protons and the possibility of side reactions must be considered.

Reduction Reactions

The reduction of the carbonyl group in this compound with hydride reagents like sodium borohydride (B1222165) (NaBH₄) is expected to be facile due to the enhanced electrophilicity of the carbonyl carbon.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis and decarboxylation of ethyl 2,2-difluoroacetoacetate.[1][2]

Materials:

-

Ethyl 2,2-difluoroacetoacetate

-

50% Sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add ethyl 2,2-difluoroacetoacetate.

-

Slowly add 50% sulfuric acid to the flask.

-

Attach a reflux condenser and heat the mixture to 90°C.[2]

-

Maintain the temperature and reflux for a specified time to allow for hydrolysis and decarboxylation.

-

After the reaction is complete, arrange for distillation to isolate the crude this compound.

-

The crude product can be further purified by fractional distillation.

dot

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Item - The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines - University of Leicester - Figshare [figshare.le.ac.uk]

Atmospheric Chemistry of 1,1-Difluoroacetone (CHF₂C(O)CH₃) with Hydroxyl Radicals: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

As regulations phase out hydrofluorocarbons (HFCs) with high global warming potentials, the search for environmentally acceptable alternatives is critical. 1,1-Difluoroacetone (DFA), a fluorinated ketone, has been considered as one such potential replacement. Understanding its atmospheric fate is paramount to evaluating its environmental impact. This technical guide provides a comprehensive overview of the atmospheric chemistry of DFA, focusing on its primary removal pathway: reaction with the hydroxyl (OH) radical.

This document synthesizes current theoretical and experimental findings on the reaction kinetics, degradation mechanisms, and atmospheric lifetime of DFA. Theoretical studies indicate that the reaction proceeds via hydrogen abstraction from both the methyl (-CH₃) and difluoromethyl (-CHF₂) groups. The calculated atmospheric lifetime of DFA is approximately 0.30 years, with a 100-year Global Warming Potential (GWP) of 10.7, positioning it as a compound with a relatively low environmental impact compared to legacy HFCs.[1]

Introduction

Fluorinated organic compounds are widely used in various industrial applications, but many, such as chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs), have been identified as significant contributors to ozone depletion and global warming.[1][2] The atmospheric persistence and impact of a volatile organic compound are largely determined by its reactivity with atmospheric oxidants. The hydroxyl (OH) radical is the most important daytime oxidant in the troposphere, initiating the degradation of most atmospheric pollutants.[3]

This compound (DFA: CHF₂C(O)CH₃) is a fluorinated ketone proposed as a potential replacement for compounds with higher environmental risks.[1] Its atmospheric chemistry, particularly its reaction with OH radicals, dictates its lifetime, degradation products, and overall environmental safety profile. This guide details the current scientific understanding of this critical atmospheric process.

Reaction Kinetics and Mechanism

The primary atmospheric loss process for this compound is its gas-phase reaction with the OH radical. This reaction proceeds via a hydrogen abstraction mechanism, where the OH radical removes a hydrogen atom from the DFA molecule. There are two distinct pathways for this reaction, involving abstraction from either the methyl (-CH₃) group or the difluoromethyl (-CHF₂) group.[1][4]

-

Pathway R1: H-abstraction from the difluoromethyl (-CHF₂) moiety. CHF₂C(O)CH₃ + OH → •CF₂C(O)CH₃ + H₂O

-

Pathway R2: H-abstraction from the methyl (-CH₃) moiety. CHF₂C(O)CH₃ + OH → CHF₂C(O)CH₂• + H₂O

Theoretical studies suggest that in the gas phase, H-abstraction occurs more rapidly from the –CH₃ site.[4] However, at the air-water interface, the selectivity reverses, with abstraction from the –CF₂H site becoming the faster process.[4] Following the initial H-abstraction, the resulting alkyl radicals react rapidly with molecular oxygen (O₂) to form peroxy radicals, which then undergo a complex series of reactions to yield stable degradation products.

Quantitative Atmospheric Data

The rate of reaction between DFA and OH radicals is a critical parameter for determining its atmospheric lifetime. Several studies, both experimental and theoretical, have determined this rate coefficient. The data, along with calculated atmospheric lifetimes and Global Warming Potentials (GWPs), are summarized below.

Table 1: Reaction Rate Coefficients for DFA + OH

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| 298 | 1.04 × 10⁻¹³ | Theoretical (CCSD(T)//M06-2X) | [1] |

| 297 | 1.39 × 10⁻¹⁴ | Theoretical (MS-CVT/SCT) | [4] |

| 297 | (2.6 ± 0.7) × 10⁻¹⁴ | Experimental | [3] |

Note: The discrepancy between theoretical values highlights the sensitivity of computational methods. The experimental value provides the most reliable benchmark for atmospheric modeling.

Table 2: Atmospheric Lifetime and Global Warming Potentials (GWPs) of DFA

| Parameter | Value | Time Horizon (Years) | Reference |

| Atmospheric Lifetime | 0.30 years | - | [1] |

| GWP | 37.7 | 20 | [1] |

| GWP | 10.7 | 100 | [1] |

| GWP | 3.25 | 500 | [1] |

The atmospheric lifetime (τ) is estimated based on the rate coefficient for the reaction with OH radicals, assuming a global average OH concentration. The relatively short lifetime and low GWP values suggest that DFA is unlikely to persist in the atmosphere or contribute significantly to global warming.[1]

Atmospheric Degradation Products

The atmospheric oxidation of this compound leads to the formation of several degradation products. Theoretical studies have identified the following key products:

-

COF₂ (Carbonyl fluoride)

-

CO (Carbon monoxide)

-

CO₂ (Carbon dioxide)

-

HCOH (Formaldehyde)

-

Difluoromethylglyoxal (DMGLY) [1]

The formation of these products indicates a complete breakdown of the parent molecule in the atmosphere.[1][4] Notably, the degradation is not expected to form persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs).

Methodologies for Kinetic Studies

The rate coefficients and mechanisms of atmospheric reactions are determined through a combination of experimental measurements and computational chemistry.

Experimental Protocols

Two primary experimental techniques are used to measure gas-phase reaction kinetics: the relative rate method and the absolute rate method.

Relative Rate Method: This is a common technique used in atmospheric simulation chambers.[5][6] The rate of loss of the target compound (DFA) is measured relative to a reference compound whose OH reaction rate coefficient is well-known.

-

Chamber Setup: A large-volume (smog) chamber made of inert material (e.g., Teflon or quartz) is filled with purified air or nitrogen as a bath gas.[5][7]

-

Reactant Introduction: Known concentrations of DFA and a reference compound (e.g., ethane) are introduced into the chamber.

-

OH Generation: OH radicals are generated within the chamber, typically through the photolysis of a precursor like hydrogen peroxide (H₂O₂) or methyl nitrite (B80452) (CH₃ONO) in the presence of NO.[5]

-

Monitoring: The concentrations of DFA and the reference compound are monitored over time using analytical instruments such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

-

Data Analysis: The rate coefficient for DFA (k_DFA) is determined from the relationship: ln([DFA]₀/[DFA]ₜ) = (k_DFA/k_ref) * ln([Ref]₀/[Ref]ₜ) A plot of ln([DFA]₀/[DFA]ₜ) versus ln([Ref]₀/[Ref]ₜ) yields a straight line with a slope equal to k_DFA/k_ref.[6]

Absolute Rate Method (Pulsed Laser Photolysis - Laser Induced Fluorescence): This technique directly measures the decay of OH radicals in the presence of the target compound, providing an absolute rate coefficient.[8][9]

-

Radical Generation: OH radicals are generated by the pulsed laser photolysis of a precursor (e.g., H₂O₂ or HNO₃) in a flow tube reactor.[8]

-

Reaction: The radicals react with a known, excess concentration of DFA under pseudo-first-order conditions.

-

Detection: The temporal profile of the OH radical concentration is monitored by a second, delayed laser pulse that excites the radicals, and the resulting Laser-Induced Fluorescence (LIF) is detected by a photomultiplier tube.[8][10]

-

Kinetics: The decay of the OH fluorescence signal follows first-order kinetics. The pseudo-first-order rate coefficient is plotted against the concentration of DFA to obtain the bimolecular rate coefficient from the slope of the line.[8]

Computational Protocols

Theoretical studies provide invaluable insight into reaction mechanisms, potential energy surfaces, and kinetics, complementing experimental work.[11]

-

Quantum Chemical Methods: High-level ab initio methods are used to explore the reaction. Geometries of reactants, transition states, and products are typically optimized using methods like Density Functional Theory (DFT), such as M06-2X.[1] To obtain more accurate energies, single-point energy calculations are then performed using more robust methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[1][12]

-

Kinetics Calculations: The calculated energies and vibrational frequencies are used to compute rate coefficients, often employing Transition State Theory (TST) or its variants, such as multi-structural canonical variational transition state theory with small curvature tunneling (MS-CVT/SCT).[4][13] These methods account for quantum mechanical tunneling, which can be significant for hydrogen abstraction reactions.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Uncovering the degradation kinetics and mechanisms of difluoroacetone in the atmosphere and at the air–water interface by the OH radical and Cl atom: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Uncovering the degradation kinetics and mechanisms of difluoroacetone in the atmosphere and at the air–water interface by the OH radical and Cl atom: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. envchemgroup.com [envchemgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]

- 9. Research Portal [scholarship.miami.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijisem.com [ijisem.com]

- 13. books.rsc.org [books.rsc.org]

Navigating the Environmental Profile of 1,1-Difluoroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone (DFA) is a fluorinated organic compound with applications in chemical synthesis. As with any chemical substance, a thorough understanding of its potential environmental impact is crucial for responsible development and use. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and potential effects of this compound. Due to a notable lack of direct experimental data on the ecotoxicity, biodegradability, and bioaccumulation of DFA, this guide synthesizes information on its atmospheric chemistry, the known properties of its degradation products, and analogies to similar non-fluorinated compounds to build a preliminary environmental profile.

Atmospheric Fate and Transport

The primary route of environmental entry and subsequent fate of this compound is expected to be through atmospheric release and degradation. Theoretical studies have provided significant insights into its behavior in the troposphere.

Atmospheric Degradation

This compound primarily undergoes degradation in the atmosphere through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. The main degradation pathway is initiated by H-abstraction from the methyl group. This initial reaction leads to the formation of several smaller, more readily dispersed compounds.

Key atmospheric degradation products identified include:

-

Carbonyl fluoride (B91410) (COF₂)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Formaldehyde (HCOH)

-

Difluoromethylglyoxal (DMGLY)

The atmospheric lifetime of this compound is estimated to be approximately 0.30 years.

Quantitative Atmospheric Data

The following table summarizes key quantitative data related to the atmospheric fate of this compound.

| Parameter | Value | Reference |

| Atmospheric Lifetime | 0.30 years | |

| Rate Coefficient with OH radicals (at 298 K) | 1.04 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | |

| Rate Coefficient with Cl atoms (at 298 K) | 3.45 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | |

| Global Warming Potential (GWP), 20-year horizon | 37.7 | |

| Global Warming Potential (GWP), 100-year horizon | 10.7 | |

| Global Warming Potential (GWP), 500-year horizon | 3.25 |

Environmental Impact of Degradation Products

The environmental impact of this compound is closely linked to the properties of its atmospheric degradation products.

-

Carbonyl Fluoride (COF₂): This is a toxic and corrosive gas.[1] It reacts with water or steam to produce toxic and corrosive fumes of hydrofluoric acid.[2] In the event of a fire, it can produce toxic gases.[3] While no specific data on its aquatic toxicity was found, its reactivity with water suggests a potential for localized changes in pH and toxicity from fluoride ions in aquatic environments.

-

CO, CO₂, and Formaldehyde: These are common atmospheric compounds with well-understood environmental roles.

Terrestrial and Aquatic Environmental Fate: A Qualitative Assessment

Direct experimental data on the biodegradability, bioaccumulation, and ecotoxicity of this compound in soil and water are largely unavailable in the reviewed literature.[4][5][6] Therefore, a qualitative assessment is provided based on the properties of the non-fluorinated analogue, acetone (B3395972), and general principles of fluorinated compound behavior.

Biodegradability

The presence of carbon-fluorine bonds in this compound is expected to increase its resistance to microbial degradation compared to acetone.[7] While acetone is readily biodegradable in soil and water, the C-F bonds in DFA are strong and not easily cleaved by common microbial enzymes.[7] Therefore, this compound is anticipated to be more persistent in the environment than acetone.

Bioaccumulation

There is no available data on the bioaccumulative potential of this compound.[4] Acetone itself has a very low potential for bioaccumulation. While fluorination can sometimes increase the lipophilicity of a molecule, the short-chain and oxygenated nature of this compound suggest a low to moderate potential for bioaccumulation. However, this remains to be confirmed by experimental data.

Ecotoxicity

No data on the aquatic or terrestrial toxicity of this compound have been found.[4][5][6] Acetone exhibits slight toxicity to aquatic life. Given the general trend of increased toxicity with halogenation, it is plausible that this compound may exhibit higher toxicity than acetone. However, without experimental data, this is speculative.

Experimental Protocols for Environmental Assessment

To address the significant data gaps, a suite of standardized tests should be conducted. The following outlines key experimental protocols based on OECD Guidelines for the Testing of Chemicals.

Aquatic Toxicity

-

Acute Toxicity to Fish: OECD Guideline 203 (Fish, Acute Toxicity Test) would determine the concentration of this compound that is lethal to 50% of a test fish population (LC50) over a short period (e.g., 96 hours).

-

Toxicity to Aquatic Invertebrates: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) would assess the concentration at which 50% of Daphnia are immobilized (EC50) after a 48-hour exposure.

-

Toxicity to Algae: OECD Guideline 201 (Alga, Growth Inhibition Test) would determine the effect of this compound on the growth of freshwater algae.

Biodegradability

-

Ready Biodegradability: The OECD 301 series of tests (e.g., 301B CO₂ Evolution Test or 301F Manometric Respirometry Test) would be used to assess whether this compound is readily biodegradable under aerobic conditions.[8][9] These tests typically run for 28 days.[8][9]

Bioaccumulation

-

Bioaccumulation in Fish: OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) is the standard method to determine the bioconcentration factor (BCF) of a chemical in fish.[1] This test involves exposing fish to the chemical in water and measuring its concentration in the fish tissue over time.[1]

Visualizations

Caption: Atmospheric degradation pathway of this compound.

Caption: General workflow for environmental risk assessment.

Conclusion and Recommendations

The current understanding of the environmental impact of this compound is primarily limited to its atmospheric chemistry. While its global warming potential is relatively low and its atmospheric lifetime is moderate, significant data gaps exist regarding its behavior and effects in aquatic and terrestrial ecosystems. The atmospheric degradation products, particularly carbonyl fluoride, warrant consideration due to their toxicity.

Based on this assessment, the following recommendations are made:

-

Conduct Experimental Studies: It is imperative to conduct standardized ecotoxicity, biodegradability, and bioaccumulation tests to fill the existing data voids and enable a comprehensive environmental risk assessment.

-

Investigate Degradation Products: Further research into the environmental fate and toxicity of difluoromethylglyoxal is needed.

-

Adopt a Precautionary Approach: In the absence of comprehensive data, a precautionary approach should be taken, minimizing environmental releases of this compound.

This technical guide serves as a foundational document based on available information. It should be updated as new experimental data become available to provide a more complete and accurate picture of the environmental profile of this compound.

References

- 1. hynotegas.com [hynotegas.com]

- 2. ICSC 0633 - CARBONYL FLUORIDE [inchem.org]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. nj.gov [nj.gov]

- 5. Understanding Environmental Rules for Acetone in Industry [purosolv.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. leap.epa.ie [leap.epa.ie]

- 8. Roles of acetone-conditioning and lipid in sorption of organic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hazardous substance assessment - Acetone - Canada.ca [canada.ca]

Commercial Suppliers and Technical Guide for High-Purity 1,1-Difluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for high-purity 1,1-Difluoroacetone (CAS No. 431-05-0). It is an essential resource for researchers and professionals in drug development and chemical synthesis, offering detailed information on suppliers, purity specifications, and analytical methodologies for quality assessment.

Introduction to this compound

This compound is a fluorinated organic compound with the chemical formula C₃H₄F₂O. Its unique chemical properties, including its utility as a versatile building block in organic synthesis, make it a compound of significant interest in the pharmaceutical and agrochemical industries.[1] It is primarily used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[2][3] A notable application is in the preparation of substituted THF amides that act as modulators of sodium channels.[4] Furthermore, it is a key starting material for fluoropyrazole succinate (B1194679) dehydrogenase inhibitors, a class of fungicides.[5][6] The cost-effective and sustainable production of high-purity this compound is therefore a critical factor in the manufacturing of these important compounds.[5][6]

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for research and manufacturing in the pharmaceutical sector. A variety of chemical suppliers offer this compound at different purity levels. The following tables summarize the key information for several prominent commercial suppliers.

Table 1: High-Purity (>98%) this compound Suppliers

| Supplier | Purity Specification | Available Quantities | Notes |

| Wanxingda | ≥99% | Inquiry | Chinese manufacturer.[3] |

| Henan Lihao Chem Plant Limited | 99% (Industrial Grade) | Inquiry | |

| Zibo Hangyu Biotechnology Development Co., Ltd. | 99% | Inquiry | Price listed as US $60.00-600.00 / kg.[7] |

| Shaanxi Dideu Medichem Co. Ltd. | 99% | Inquiry | Price listed as US $1.00-1.00 / KG and US $111.00-101.00 / KG.[7] |

| HANGZHOU LEAP CHEM CO., LTD. | Pharmaceutical Grade (99%) | Inquiry | Also offers industrial grade.[2] |

Table 2: Research and Development Grade (<98%) this compound Suppliers

| Supplier | Purity Specification | Available Quantities | Notes |

| Apollo Scientific | 95% | 1g, 5g, 25g | MDL Number: MFCD02262166.[8] |

| Sigma-Aldrich (Synthonix Corporation) | 97% | Inquiry | |

| Santa Cruz Biotechnology | Not specified | Inquiry | For research use only.[9] |

Technical Specifications and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 431-05-0 | [2] |

| Molecular Formula | C₃H₄F₂O | [3] |

| Molecular Weight | 94.06 g/mol | |

| Appearance | Colorless transparent liquid | [3] |

| Boiling Point | 46.5-46.7 °C / 757 mmHg | [8] |

| Density | 1.164 g/cm³ | [8] |

| Refractive Index | 1.328 | [8] |

| Storage Temperature | Refrigerator |

Experimental Protocols for Quality Assessment

Ensuring the purity of this compound is paramount for its use in pharmaceutical applications. The following are detailed methodologies for key analytical experiments to assess the purity and identity of the compound.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a robust method for determining the purity of volatile compounds like this compound. An industrialized preparation method reported a purity of 99.60% as determined by GC.[5][6]

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Hold at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹⁹F NMR are highly informative.

¹H NMR Spectroscopy Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition Parameters:

-

Pulse sequence: Standard proton pulse program.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

Data Analysis: The proton spectrum is expected to show a triplet for the methyl protons due to coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer equipped with a fluorine probe.

-

Sample Preparation: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse sequence: Standard fluorine pulse program.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

Data Analysis: The fluorine spectrum will show a quartet due to coupling with the three methyl protons. The chemical shift will be characteristic of the difluoromethyl ketone environment.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile impurities.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions: Same as the GC-FID method described above.

-

Mass Spectrometer Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 30-200.

-

Scan speed: 2 scans/second.

-

-

Data Analysis: The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. Any other peaks can be identified by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of incoming batches of this compound.

Role in Synthesis of Bioactive Molecules

This compound is not known to be directly involved in cellular signaling pathways. Instead, its primary role in the context of drug development is as a key building block for the synthesis of more complex, biologically active molecules. The introduction of the difluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

References

- 1. lcms.cz [lcms.cz]

- 2. echemi.com [echemi.com]

- 3. This compound from China manufacturer - Wanxingda [wxdchem.com]

- 4. Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. science-gate.com [science-gate.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 431-05-0 [chemicalbook.com]

- 8. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. scbt.com [scbt.com]

1,1-Difluoroacetone: A Versatile Intermediate for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroacetone, a colorless and volatile liquid, has emerged as a crucial building block in organic synthesis, particularly in the construction of complex fluorinated molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms adjacent to the carbonyl group, render it a highly reactive and versatile intermediate. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 431-05-0 | [1] |

| Molecular Formula | C₃H₄F₂O | [2] |

| Molecular Weight | 94.06 g/mol | [2] |

| Boiling Point | 46-47 °C | [2] |

| Density | 1.16 g/cm³ | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Refrigerator | [2] |

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of this compound

An industrialized and cost-effective method for the preparation of this compound has been developed, making this valuable intermediate more accessible for large-scale applications. The synthesis commences from ethyl acetoacetate (B1235776) and proceeds through a three-step sequence.[3][4]

Caption: Industrial synthesis route to this compound.

Experimental Protocol: Industrialized Preparation of this compound[3][4]

Step 1: Bromination

-

Reactants: Ethyl acetoacetate, Oxone, Potassium Bromide (2.2 equivalents).

-

Solvent: n-Heptanol.

-

Conditions: The reaction is carried out in a tubular reactor at a temperature above 60°C under atmospheric pressure.

Step 2: Fluorination

-

Reactant: Dibromide intermediate from Step 1, Potassium Fluoride (2.2 equivalents).

-

Conditions: The fluorine-bromine exchange reaction is performed in a tubular reactor at 150°C.

Step 3: Hydrolysis and Decarboxylation

-